molecular formula C19H21N5O4 B314728 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Katalognummer: B314728
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: SEUDAJSEMYZERT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Eigenschaften

Molekularformel

C19H21N5O4

Molekulargewicht

383.4 g/mol

IUPAC-Name

7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C19H21N5O4/c1-27-14-8-6-13(7-9-14)20-15-12-16(23-10-4-2-3-5-11-23)17-18(22-28-21-17)19(15)24(25)26/h6-9,12,20H,2-5,10-11H2,1H3

InChI-Schlüssel

SEUDAJSEMYZERT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-]

Kanonische SMILES

COC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes nitration, azepane ring formation, and coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, especially at the nitro and methoxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Compared to other benzoxadiazoles, 7-(azepan-1-yl)-N-(4-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.